molecular formula C21H42O2 B1217370 Propyl stearate CAS No. 3634-92-2

Propyl stearate

Cat. No.: B1217370
CAS No.: 3634-92-2
M. Wt: 326.6 g/mol
InChI Key: BTAXGNQLYFDKEF-UHFFFAOYSA-N
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Description

Propyl stearate, also known as propyl octadecanoate, is an ester formed from stearic acid and propanol. It is a waxy solid at room temperature and is commonly used in cosmetics, pharmaceuticals, and as a lubricant. The compound is known for its emollient properties, making it a popular ingredient in skincare products.

Biochemical Analysis

Biochemical Properties

Propyl stearate plays a role in biochemical reactions primarily as a substrate for esterases, enzymes that hydrolyze ester bonds. These enzymes, such as carboxylesterases, break down this compound into propyl alcohol and stearic acid. The interaction between this compound and these enzymes is crucial for its metabolism and utilization in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect lipid metabolism by altering the expression of genes involved in fatty acid synthesis and degradation. Additionally, this compound can modulate cell signaling pathways related to inflammation and apoptosis, impacting cell function and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. These interactions lead to changes in gene expression, influencing the synthesis and degradation of fatty acids. This compound also affects membrane fluidity and permeability, impacting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can undergo hydrolysis over extended periods. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in lipid metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal impact on cellular function. At higher doses, it can induce toxic effects, including liver damage and alterations in lipid metabolism. These threshold effects highlight the importance of dosage considerations in the use of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It is hydrolyzed by esterases into propyl alcohol and stearic acid, which are further metabolized by enzymes such as alcohol dehydrogenase and fatty acid oxidase. These metabolic pathways influence the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can accumulate in lipid droplets or be incorporated into cellular membranes, affecting its localization and function .

Subcellular Localization

This compound is primarily localized in lipid droplets and cellular membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The presence of this compound in these locations affects its activity and function, including its role in lipid metabolism and membrane dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl stearate is typically synthesized through an esterification reaction between stearic acid and propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .

Industrial Production Methods: In industrial settings, the esterification process is carried out in a three-neck flask equipped with a thermometer, stirrer, and reflux condenser. The mixture of stearic acid and propanol, along with the acid catalyst, is heated in a water bath under constant stirring. The reaction conditions are optimized to achieve high conversion rates, often above 97% .

Chemical Reactions Analysis

Types of Reactions: Propyl stearate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Acidic Hydrolysis: Requires water and a strong acid catalyst, such as hydrochloric acid.

    Basic Hydrolysis (Saponification): Requires a strong base like sodium hydroxide or potassium hydroxide.

Major Products Formed:

    Hydrolysis: Stearic acid and propanol.

    Saponification: Sodium stearate and propanol.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of Propyl Stearate: this compound is unique due to its balanced properties of being solid at room temperature while providing excellent emollient and lubricating effects. Its intermediate chain length between methyl and butyl esters offers a good balance of solubility and stability, making it versatile for various applications .

Properties

IUPAC Name

propyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAXGNQLYFDKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189874
Record name Propyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3634-92-2
Record name Propyl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3634-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003634922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROPYL STEARATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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